N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
“N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction or other suitable aromatic substitution reactions.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
N,N-bis(2-methoxyethyl) Substitution: The final step involves the substitution of the amide nitrogen with 2-methoxyethyl groups, which can be achieved using 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[2,1-b]thiazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different substituents.
Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety but different heterocyclic cores.
Uniqueness
“N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-10-8-21(9-11-25-2)18(23)12-16-14-26-19-20-17(13-22(16)19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVARBAVVQCLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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